4-(4-Phenoxybenzylidene)-2-phenyloxazol-5(4H)-one
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Overview
Description
4-(4-Phenoxybenzylidene)-2-phenyloxazol-5(4H)-one is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Phenoxybenzylidene)-2-phenyloxazol-5(4H)-one typically involves the condensation of 4-phenoxybenzaldehyde with 2-phenyloxazol-5(4H)-one under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Phenoxybenzylidene)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenating agents like thionyl chloride for introducing halogens.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-(4-Phenoxybenzylidene)-2-phenyloxazol-5(4H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic solar cells and polymers.
Mechanism of Action
The mechanism of action of 4-(4-Phenoxybenzylidene)-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4,4′-(4-Phenoxybenzylidene)bisphenol: Similar in structure but with two phenoxybenzylidene groups.
2-(4-Phenoxybenzylidene)hydrazinecarboxamide: Contains a hydrazinecarboxamide group instead of an oxazol-5(4H)-one ring.
Uniqueness
4-(4-Phenoxybenzylidene)-2-phenyloxazol-5(4H)-one is unique due to its specific oxazol-5(4H)-one ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C22H15NO3 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
(4E)-4-[(4-phenoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C22H15NO3/c24-22-20(23-21(26-22)17-7-3-1-4-8-17)15-16-11-13-19(14-12-16)25-18-9-5-2-6-10-18/h1-15H/b20-15+ |
InChI Key |
BXWWNIQIPWELNC-HMMYKYKNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C/C3=CC=C(C=C3)OC4=CC=CC=C4)/C(=O)O2 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)OC4=CC=CC=C4)C(=O)O2 |
Origin of Product |
United States |
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